molecular formula C19H28Cl2N2O3S B4815713 2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide

2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide

Cat. No.: B4815713
M. Wt: 435.4 g/mol
InChI Key: BPFVWYVVMSBMIW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzamide core substituted with dichloro, diethylamino, sulfonyl, and dimethylcyclohexyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N-(2,3-dimethylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N2O3S/c1-5-23(6-2)27(25,26)18-10-14(15(20)11-16(18)21)19(24)22-17-9-7-8-12(3)13(17)4/h10-13,17H,5-9H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVWYVVMSBMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2CCCC(C2C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reaction with diethylamine and subsequent coupling with 2,3-dimethylcyclohexylamine. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide
Reactant of Route 2
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2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(2,3-dimethylcyclohexyl)benzamide

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